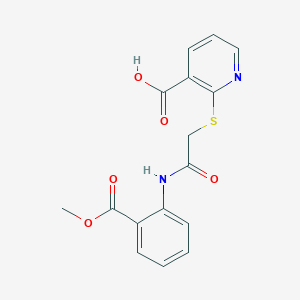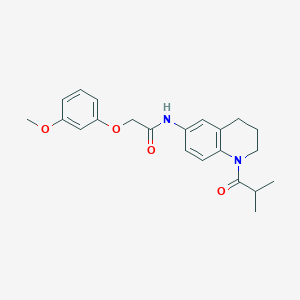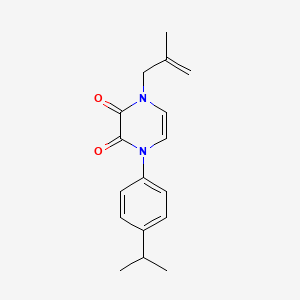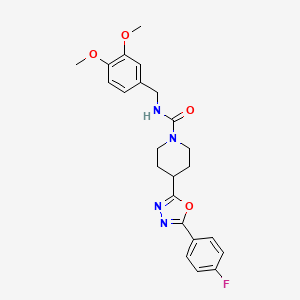![molecular formula C23H20F3NO7 B2679747 Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate CAS No. 847364-69-6](/img/structure/B2679747.png)
Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate is a useful research compound. Its molecular formula is C23H20F3NO7 and its molecular weight is 479.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Microwave-Assisted Cyclization : This technique involves cyclizing aryl 2-bromobenzoates to produce 6 H-benzo[c]chromen-6-ones under microwave irradiation in dimethylformamide with K2CO3, highlighting a method to synthesize related chromene derivatives (Dao et al., 2018).
Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : This process synthesizes 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing a pathway to obtain complex chromene structures (Gabriele et al., 2006).
Chromene Chromium Carbene Complexes : These complexes are used in the synthesis of naphthopyran and naphthopyrandione units, which are key in photochromic materials and biologically active natural products (Rawat et al., 2006).
Biological Evaluation and Applications
Antimicrobial Activity : Coumarin derivatives, related to chromen-2-ones, have been evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Youssif, 2013).
Antimycobacterial Derivatives : Furo[3,2-f]chromene analogues have been synthesized and tested for inhibiting mycobacterial growth, indicating their potential use in antimycobacterial therapies (Alvey et al., 2008).
Solid Base Catalysis for Pyran Derivatives Synthesis : Silica-bonded N-propylpiperazine sodium n-propionate has been used as a catalyst for synthesizing 4H-pyran derivatives, a class of compounds related to chromenes, demonstrating the role of solid base catalysis in organic synthesis (Niknam et al., 2013).
Hypoxia Inducible Factor-1 Pathway Inhibition : Chromene-based compounds have been explored for their ability to inhibit the HIF-1 pathway, indicating potential applications in cancer treatment (Mun et al., 2012).
Antibacterial and Antioxidant Activities : Chromen-2-one derivatives have been synthesized and tested for their antibacterial and antioxidant properties, suggesting their utility in the development of new therapeutic agents (Aragade et al., 2012).
DNA-Dependent Protein Kinase Inhibition : Chromenone derivatives have been identified as potent inhibitors of DNA-PK, highlighting their potential in therapeutic applications related to DNA damage response (Clapham et al., 2012).
Synthesis of Novel Isoxazole and Chromone Derivatives : The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine produces novel isoxazole and chromone derivatives, showcasing the versatility of chromones in organic synthesis (Sosnovskikh et al., 2008).
Antioxidant Activity : Isobenzofuranone derivatives from Phyllanthus emblica, related to chromen-2-ones, have shown significant antioxidant activity, indicating their potential in oxidative stress-related conditions (Gao et al., 2019).
Electrochemical Properties : Synthesis and characterization of chromene-2-one derivatives have been conducted to explore their electrochemical properties, suggesting potential applications in electronic materials (Al-ayed, 2011).
Schiff Bases of Coumarin-Incorporated Oxadiazole Derivatives : These compounds have been evaluated for antimicrobial activity, offering insights into the development of new antimicrobial agents (Bhat et al., 2013).
Liquid Crystalline Polysiloxanes : Research on the use of intermolecular hydrogen bonding in polysiloxanes to induce liquid crystallinity has implications for material science applications (Kumar et al., 1992).
Thiazolidin-4-ones Based on Chromene Acetic Acid : These compounds have been designed and synthesized, with potential applications in antibacterial therapies (Čačić et al., 2009).
Gaseous State Hydrogen Bonding in Chromene Derivatives : Studies on 4-n-propyloxybenzoic acid have revealed insights into the behavior of chromene derivatives in gaseous states, contributing to our understanding of molecular interactions (Giricheva et al., 2022).
Properties
IUPAC Name |
propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO7/c1-4-11-31-21(29)13-5-7-14(8-6-13)32-19-18(28)16-10-9-15(33-22(30)27(2)3)12-17(16)34-20(19)23(24,25)26/h5-10,12H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILHZRWMRFXZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2679668.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride](/img/structure/B2679671.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2679673.png)
![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)
![Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2679678.png)
![2-((3,5-dimethylisoxazol-4-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2679680.png)


![N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide](/img/structure/B2679686.png)

